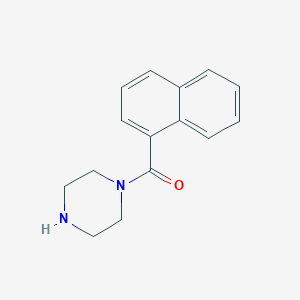

naphthalen-1-yl(piperazin-1-yl)methanone

Descripción

Naphthalen-1-yl(piperazin-1-yl)methanone is a ketone-derived compound featuring a naphthalene moiety linked via a carbonyl group to a piperazine ring. This structural motif is prevalent in medicinal chemistry due to the piperazine group’s versatility in modulating pharmacokinetic properties and receptor interactions. For instance, reacting 1-naphthoyl chloride with piperazine in a polar aprotic solvent (e.g., acetonitrile or THF) could yield the target compound, as inferred from methods used for structurally related piperazine derivatives .

The compound’s biological relevance is inferred from structural analogs. Piperazine-containing methanones are frequently explored for CNS activity, particularly as cannabinoid receptor ligands or antimicrobial agents . However, specific pharmacological data for naphthalen-1-yl(piperazin-1-yl)methanone remain unelucidated in the provided evidence, necessitating extrapolation from related compounds.

Propiedades

IUPAC Name |

naphthalen-1-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(17-10-8-16-9-11-17)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARSWBLQNUFOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of naphthalen-1-yl(piperazin-1-yl)methanone typically involves the following steps:

Alkylation: The initial step involves the alkylation of naphthalene with a suitable alkylating agent to introduce the naphthyl group.

Friedel-Crafts Acylation: The alkylated naphthalene undergoes Friedel-Crafts acylation to introduce the methanone group.

Piperazine Introduction:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

naphthalen-1-yl(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include naphthoquinones, reduced derivatives, and substituted piperazines.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Synthesis Methods:

The synthesis of naphthalen-1-yl(piperazin-1-yl)methanone typically involves several key steps:

- Alkylation of Naphthalene: The process begins with the alkylation of naphthalene using an appropriate alkylating agent.

- Friedel-Crafts Acylation: This step introduces the methanone group through Friedel-Crafts acylation.

- Piperazine Introduction: Finally, piperazine is introduced to complete the synthesis.

These methods ensure high yield and purity, making the compound a versatile building block in organic synthesis.

Chemistry

Naphthalen-1-yl(piperazin-1-yl)methanone serves as a crucial reagent in various organic reactions and as a building block for synthesizing more complex organic molecules. Its structural features facilitate diverse chemical transformations, which are essential in developing new materials and compounds.

Biology

Research has highlighted the compound's potential biological activities, including:

- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activities: Investigations into its anticancer properties suggest that it may inhibit cancer cell growth through specific molecular interactions .

Medicine

Ongoing research is exploring the therapeutic potential of naphthalen-1-yl(piperazin-1-yl)methanone in treating various diseases. Notable areas include:

- Neurological Disorders: Preliminary studies suggest that it may have beneficial effects in conditions like Parkinson's disease due to its ability to interact with neurotransmitter systems .

- Pain Management: The compound has been studied for its dual agonist activity on cannabinoid receptors, which could lead to novel treatments for chronic pain with reduced central nervous system effects .

Industrial Applications

In the industrial sector, naphthalen-1-yl(piperazin-1-yl)methanone is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Anticancer Research

A study explored the effects of naphthalen-1-yl(piperazin-1-yl)methanone on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against several bacterial strains. The findings demonstrated significant antimicrobial activity, particularly against resistant strains, highlighting its potential as a new antibiotic agent.

Mecanismo De Acción

The mechanism of action of naphthalen-1-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Substituents/Modifications | Biological Activity/Properties | Reference |

|---|---|---|---|

| Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone | 4-Pentyloxy-naphthalene appended to piperazine | CB1/CB2 dual agonist; oral bioavailability; limited CNS penetration | |

| (4-[4-(4-Phenoxyphenyl)pyrimidin-2-yl]piperazin-1-yl)(naphthalen-1-yl)methanone | Pyrimidine-phenoxyphenyl extension on piperazine | Undisclosed activity; likely influences receptor binding due to extended aromaticity | |

| 1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone | Fluoropentyl-indazole substitution | Synthetic cannabinoid; Schedule I controlled substance (high abuse potential) | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan and aminophenyl groups | Synthesized via nitro reduction; potential antimicrobial or CNS applications | |

| (2-Methoxyphenyl)(piperazin-1-yl)methanone | 2-Methoxyphenyl substitution | Catalogued compound; structural analog for SAR studies |

Pharmacological and Physicochemical Comparisons

(a) Cannabinoid Receptor Affinity

- Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (Compound 13): Exhibits dual CB1/CB2 agonism (Ki values: CB1 = 4.2 nM, CB2 = 2.8 nM) with potent antihyperalgesic effects. Its 4-pentyloxy-naphthalene group enhances lipophilicity, contributing to oral bioavailability (F = 67% in rats) but restricts CNS penetration due to increased molecular weight and polarity .

- 1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone: A synthetic cannabinoid with high CB1 affinity (Ki < 10 nM), linked to psychoactive effects. The fluoropentyl chain improves metabolic stability, prolonging its action .

(b) Antimicrobial Potential

Key Research Findings

Central vs. Peripheral Activity : Substituents like 4-pentyloxy-naphthalene (Compound 13) reduce CNS penetration, making such analogs suitable for peripheral pain management without psychotropic side effects .

SAR Insights: Electron-rich aromatic systems (e.g., naphthalene, phenoxyphenyl) enhance cannabinoid receptor binding, while polar groups (e.g., pyrimidine) may improve solubility .

Actividad Biológica

Naphthalen-1-yl(piperazin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

The compound is believed to interact with various biological targets:

- Enzyme Inhibition : It acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid metabolism. This inhibition can influence pain perception and inflammation.

- Receptor Interaction : Naphthalen-1-yl(piperazin-1-yl)methanone shows affinity for alpha1-adrenergic receptors, impacting neurotransmitter signaling pathways.

- Transglutaminase Modulation : Similar compounds have been shown to block the transamidation activity of human transglutaminase 2 (HTG2), affecting cellular processes such as apoptosis and differentiation.

Naphthalen-1-yl(piperazin-1-yl)methanone exhibits significant biochemical interactions:

- Cellular Effects : The compound influences cell signaling pathways and gene expression, modulating inflammatory responses by affecting cytokine production (e.g., TNF-α and IL-1β) and enzyme activity (e.g., myeloperoxidase).

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Potential cytotoxic effects on cancer cells |

| Anti-inflammatory | Modulates cytokine levels in inflammatory responses |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of naphthalen-1-yl(piperazin-1-yl)methanone indicates favorable absorption and distribution characteristics:

- Transport Mechanisms : The compound can be actively transported across cell membranes, facilitated by specific transport proteins.

- Metabolism : It undergoes biotransformation through enzymatic reactions, producing metabolites that retain biological activity.

Research Findings

Several studies have investigated the biological activity of naphthalen-1-yl(piperazin-1-yl)methanone:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated zones of inhibition comparable to standard antibiotics like ciprofloxacin .

- Anticancer Properties : Studies suggest that naphthalen-1-yl(piperazin-1-yl)methanone derivatives may induce apoptosis in cancer cells. This effect is attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation .

- Case Studies : In a study on related compounds, it was found that specific modifications to the piperazine ring enhanced anticancer activity while maintaining low toxicity profiles in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.